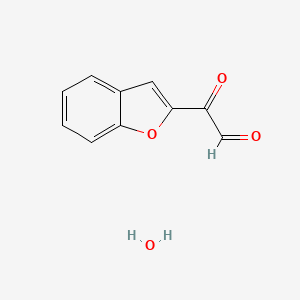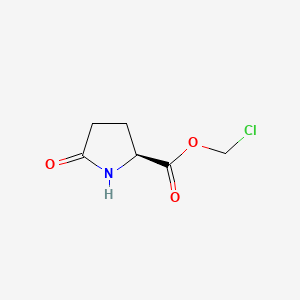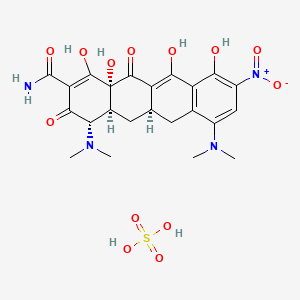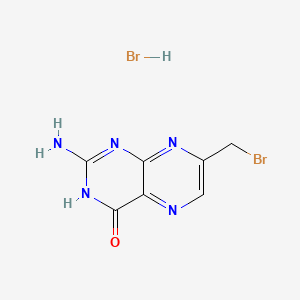
PERFLUORO(DIMETHYLETHYLCYCLOHEXANE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro(dimethylethylcyclohexane) is a biochemical used for proteomics research . It has a molecular formula of C10F20 and a molecular weight of 500.08 .
Synthesis Analysis
Perfluorinated monomers, similar to Nafion®, have been synthesized and characterized for potential applications in proton exchange membrane (PEM) fuel cells . The synthesis of these molecules involves various strategies including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .Molecular Structure Analysis
The molecular structure of Perfluoro(dimethylethylcyclohexane) is complex, with a molecular formula of C10F20 . The IUPAC name is 1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane .Aplicaciones Científicas De Investigación
Proton Exchange Membrane (PEM) Fuel Cells
Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have potential applications in the preparation of Proton Exchange Membranes (PEMs) for fuel cells . These membranes are crucial for the operation of PEM fuel cells, which are widely used in various applications, from vehicles to portable power devices. The perfluorinated monomers bear acidic groups for proton transport, similar to Nafion®, a common material used in PEMs . The synthesis of these monomers involves various strategies, including organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction .
Toxicology
Perfluorinated compounds, including PERFLUORO(DIMETHYLETHYLCYCLOHEXANE), have been studied extensively in toxicology . These compounds are chemically very stable and are highly resistant to biological degradation, which means they persist in the environment . They can bioaccumulate and undergo biomagnification, leading to their detection in various environments and organisms . Studies have shown that the most sensitive target organs for repetitive oral application of perfluorinated compounds are the liver and thyroid .
Direcciones Futuras
Perfluoro(dimethylethylcyclohexane) and other perfluoroalkyl substances (PFAS) are currently under extensive research due to their widespread environmental presence and potential health impacts . Future research directions include developing sustainable alternatives for removing PFAS from contaminated soil and water , and exploring possible applications of these reagents in biological chemistry .
Mecanismo De Acción
Target of Action
Perfluoro(dimethylethylcyclohexane) is a perfluorinated compound . The primary targets of perfluorinated compounds are often receptors in the liver, such as the peroxisome proliferator receptor alpha . These receptors play a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
Perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) are known to interact with their targets by activating the peroxisome proliferator receptor alpha . This activation leads to changes in gene expression, which can result in various physiological effects, such as increased proliferation of hepatocytes .
Biochemical Pathways
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can affect various biochemical pathways. For instance, it can lead to the upregulation of genes involved in fatty acid oxidation, which can result in increased lipid metabolism . Additionally, these compounds can also affect the circadian rhythm by inhibiting NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
Perfluorinated compounds are generally known for their chemical and biological inertness . This suggests that they may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that could impact their bioavailability.
Result of Action
The activation of peroxisome proliferator receptor alpha by perfluorinated compounds can lead to increased hepatocyte proliferation . This can result in various liver-related effects, such as hepatomegaly and steatosis . Additionally, the inhibition of NR1D1 can potentially disrupt the normal circadian rhythm .
Action Environment
The action of Perfluoro(dimethylethylcyclohexane) can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can potentially affect the compound’s action, efficacy, and stability. Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) can be achieved through a fluorination reaction of dimethylethylcyclohexane using a perfluoroalkyl iodide as the fluorinating agent.", "Starting Materials": [ "Dimethylethylcyclohexane", "Perfluoroalkyl iodide" ], "Reaction": [ "To a flask containing dimethylethylcyclohexane, add perfluoroalkyl iodide and a catalytic amount of iodine.", "Heat the mixture to reflux and stir for several hours.", "Cool the mixture to room temperature and extract with a suitable solvent.", "Purify the product by distillation or chromatography." ] } | |
Número CAS |
144898-38-4 |
Nombre del producto |
PERFLUORO(DIMETHYLETHYLCYCLOHEXANE) |
Fórmula molecular |
C10F20 |
Peso molecular |
500.078 |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5-nonafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6,6-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C10F20/c11-2(5(16,17)10(28,29)30)1(8(22,23)24,9(25,26)27)3(12,13)6(18,19)7(20,21)4(2,14)15 |
Clave InChI |
PMSCRQHDVRQSFQ-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)




![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)



